molecular formula C10H8BrNS B11864551 3-Bromo-5-(3-methylthiophen-2-yl)pyridine

3-Bromo-5-(3-methylthiophen-2-yl)pyridine

Cat. No.: B11864551
M. Wt: 254.15 g/mol
InChI Key: APGMFUDNZZFAPS-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylthiophen-2-yl)pyridine is an organic compound with the molecular formula C9H6BrNS. It is a heterocyclic aromatic compound that contains both a pyridine ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between the pyridine and thiophene rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki–Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological macromolecules. The pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-methylthiophen-2-yl)pyridine is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

3-bromo-5-(3-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C10H8BrNS/c1-7-2-3-13-10(7)8-4-9(11)6-12-5-8/h2-6H,1H3

InChI Key

APGMFUDNZZFAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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